molecular formula C7H9ClN2O2S B13574258 4-(Aminomethyl)-3-chlorobenzenesulfonamide

4-(Aminomethyl)-3-chlorobenzenesulfonamide

Cat. No.: B13574258
M. Wt: 220.68 g/mol
InChI Key: BMVGHGZJOPHSPV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-chlorobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of an aminomethyl group and a chlorine atom attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-chlorobenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with an appropriate amine, such as aminomethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher efficiency and yield, including the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-chlorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or other nucleophiles, and the reactions are typically carried out in aqueous or organic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Reactions: Products include substituted benzenesulfonamides.

    Oxidation Reactions: Products include imines or nitriles.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

4-(Aminomethyl)-3-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition, particularly those involving sulfonamide groups.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)phenylsulfonamide
  • 3-Chlorobenzenesulfonamide

Uniqueness

4-(Aminomethyl)-3-chlorobenzenesulfonamide is unique due to the presence of both an aminomethyl group and a chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. This combination of functional groups can provide distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

4-(aminomethyl)-3-chlorobenzenesulfonamide

InChI

InChI=1S/C7H9ClN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12)

InChI Key

BMVGHGZJOPHSPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)CN

Origin of Product

United States

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